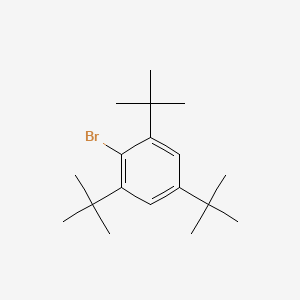

2-Bromo-1,3,5-tri-tert-butylbenzene

Description

Properties

IUPAC Name |

2-bromo-1,3,5-tritert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKZWHPYNRDCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192835 | |

| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3975-77-7 | |

| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003975777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3975-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,4,6-tri-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene: A Technical Guide

This document provides a comprehensive guide for the synthesis of 2-bromo-1,3,5-tri-tert-butylbenzene, tailored for researchers, scientists, and professionals in drug development. The protocol is based on the electrophilic aromatic substitution of 1,3,5-tri-tert-butylbenzene.

Reaction Scheme

The synthesis proceeds via the bromination of 1,3,5-tri-tert-butylbenzene using molecular bromine with iron powder as a catalyst. The reaction is typically performed in a chlorinated solvent at a reduced temperature to control selectivity and minimize the formation of by-products.

Chemical Equation:

C₁₈H₃₀ + Br₂ --(Fe catalyst)--> C₁₈H₂₉Br + HBr

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.[1]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1,3,5-Tri-tert-butylbenzene | 10.25 (0.042) | g (mol) | Starting material |

| Bromine | 13.4 (4.3, 0.084) | g (mL, mol) | 2 equivalents |

| Iron Powder | 2.5 (0.045) | g (mol) | Catalyst |

| Carbon Tetrachloride | 20 | mL | Solvent |

| Reaction Conditions | |||

| Temperature | 0 | °C | Crucial for minimizing by-products |

| Reaction Time | 4 (minimum) | hours | Can be left overnight |

| Product & Yield | |||

| Boiling Point (Kugelrohr) | 152-156 | °C at 26 mmHg | Purification step |

| Yield | 75 | % | After recrystallization |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 2-bromo-1,3,5-tri-tert-butylbenzene.[1]

Materials and Reagents:

-

1,3,5-Tri-tert-butylbenzene

-

Bromine

-

Iron Powder

-

Carbon Tetrachloride (or other suitable solvent)

-

10% Sodium Hydroxide (or Potassium Hydroxide) solution

-

Magnesium Sulfate (anhydrous)

-

Hexane or Petroleum Ether

-

Standard laboratory glassware

-

Ice bath

-

Kugelrohr distillation apparatus (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.25 g (0.042 mol) of 1,3,5-tri-tert-butylbenzene in 20 mL of carbon tetrachloride.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Addition of Reagents: To the cooled solution, add 2.5 g (0.045 mol) of iron powder followed by the slow addition of 13.4 g (4.3 mL, 0.084 mol) of bromine.

-

Reaction: Stir the mixture at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight with similar outcomes.[1]

-

Workup - Quenching: Pour the reaction mixture into approximately 40 mL of cold water.

-

Workup - Phase Separation: Separate the organic layer.

-

Workup - Neutralization: Wash the organic layer with a 10% sodium hydroxide or potassium hydroxide solution to remove excess bromine. Continue washing with water until the organic phase is neutral.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Concentrate the solution in vacuo to remove the solvent.

-

Purification:

-

Distillation (Optional but Recommended): Purify the crude product by Kugelrohr distillation. Collect the fraction boiling at 152-156°C at 26 mmHg.[1]

-

Recrystallization: Recrystallize the product from petrol or hexane to obtain white crystals. This step can be performed directly on the crude product, though yields may be lower.[1]

-

Author Comments:

-

It is critical to use two equivalents of bromine to avoid contamination of the product with unreacted starting material, which is difficult to separate.[1]

-

Maintaining the reaction temperature at 0°C is essential for safety and to reduce the formation of di-bromo substituted by-products (typically around 3% or more).[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of 2-bromo-1,3,5-tri-tert-butylbenzene.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,3,5-tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-1,3,5-tri-tert-butylbenzene. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or reference standard.

Core Physicochemical Properties

2-Bromo-1,3,5-tri-tert-butylbenzene is a sterically hindered organobromine compound. Its bulky tert-butyl groups significantly influence its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₉Br | [1][2][3] |

| Molecular Weight | 325.34 g/mol | [1][2] |

| Melting Point | 168-173 °C | [4] |

| Boiling Point | 152-156 °C at 26 mmHg | |

| Appearance | White crystalline solid | [4] |

| Purity | Typically 95-97% | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Bromo-1,3,5-tri-tert-butylbenzene.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 293 K) | δ 7.33 (s, 2H, aromatic protons), 1.30 (s, 27H, t-butyl protons) | |

| ¹³C NMR | Spectra available | [5] |

| Mass Spectrometry (GC-MS) | Spectra available | [1][5] |

Synthesis and Experimental Protocols

The primary synthetic route to 2-Bromo-1,3,5-tri-tert-butylbenzene is through the electrophilic bromination of 1,3,5-tri-tert-butylbenzene.

Experimental Protocol: Bromination of 1,3,5-Tri-tert-butylbenzene[5]

Materials:

-

1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol)

-

Carbon tetrachloride (20 ml)

-

Iron powder (2.5 g, 0.045 mol)

-

Bromine (13.4 g, 4.3 ml, 0.084 mol)

-

10% Sodium hydroxide (or potassium hydroxide) solution

-

Water

-

Magnesium sulfate

-

Petrol (or hexane) for recrystallization

Procedure:

-

Dissolve 1,3,5-Tri-tert-butylbenzene in carbon tetrachloride in a flask and cool to 0°C.

-

Add iron powder and then slowly add bromine to the solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 4 hours.

-

Pour the reaction mixture into cold water and separate the organic layer.

-

Wash the organic layer with a 10% NaOH (or KOH) solution to remove excess bromine.

-

Wash the organic phase with water until neutral.

-

Dry the organic layer over magnesium sulfate and concentrate in vacuo.

-

Purify the product by Kugelrohr distillation, collecting the fraction boiling at 152-156°C at 26 mmHg.

-

Further purify by recrystallization from petrol (or hexane) to yield white crystals.

Logical Workflow for Synthesis:

Applications in Research and Development

The sterically hindered nature of 2-Bromo-1,3,5-tri-tert-butylbenzene makes it a valuable precursor in various fields of chemical synthesis.

Medicinal Chemistry and Drug Development

This compound is being investigated for its potential in drug development.[6] Its structural framework allows for modifications that could lead to biologically active molecules.[6] Brominated compounds with similar structural features have shown inhibitory effects against cancer cell lines, suggesting that derivatives of 2-Bromo-1,3,5-tri-tert-butylbenzene may possess antitumor properties.[6]

Potential Drug Development Pathway:

Material Science and Specialty Chemicals

In industrial applications, 2-Bromo-1,3,5-tri-tert-butylbenzene is used in the production of specialty chemicals and materials.[6] It is a key component in the synthesis of bulky biarylphosphine ligands, which are utilized in palladium-catalyzed cross-coupling reactions.[7][8]

Safety Information

2-Bromo-1,3,5-tri-tert-butylbenzene is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1,3,5-tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1,3,5-tri-tert-butylbenzene. It includes a detailed analysis of the spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure to aid in the interpretation of the spectrum.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of 2-Bromo-1,3,5-tri-tert-butylbenzene is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. The quantitative data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 | Singlet | 2H | Aromatic protons (H-4, H-6) |

| 1.30 | Singlet | 27H | tert-butyl protons |

Note on Coupling Constants: Due to the molecular symmetry, the two aromatic protons are chemically equivalent. Furthermore, the bulky tert-butyl groups flanking the aromatic protons restrict their ability to couple with each other, resulting in the observation of a singlet. Consequently, no proton-proton coupling constants are reported for the aromatic region of the spectrum.

Experimental Protocol

The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of 2-Bromo-1,3,5-tri-tert-butylbenzene.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 2-Bromo-1,3,5-tri-tert-butylbenzene.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping: Securely cap the NMR tube.

2.2. Instrument Parameters and Data Acquisition

The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.

-

Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a spectrum with a good signal-to-noise ratio.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

Molecular Structure and Signal Assignment

The structure of 2-Bromo-1,3,5-tri-tert-butylbenzene dictates the appearance of its ¹H NMR spectrum. The bromine atom at the 2-position and the three bulky tert-butyl groups at the 1, 3, and 5-positions create a highly symmetric and sterically hindered environment.

Caption: Molecular structure of 2-Bromo-1,3,5-tri-tert-butylbenzene and its corresponding ¹H NMR signals.

This logical diagram illustrates the relationship between the different proton environments in the molecule and their corresponding signals in the ¹H NMR spectrum. The two equivalent aromatic protons give rise to a single signal, while the 27 equivalent protons of the three tert-butyl groups produce another distinct singlet.

Technical Guide: 13C NMR Spectral Analysis of 2-Bromo-1,3,5-tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-1,3,5-tri-tert-butylbenzene. This document details the expected chemical shifts, provides a standardized experimental protocol for data acquisition, and illustrates the structural relationships of the carbon environments.

Data Presentation

Due to the steric hindrance and substitution pattern of 2-Bromo-1,3,5-tri-tert-butylbenzene, a unique set of signals is expected in its 13C NMR spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating and sterically bulky tert-butyl groups.

The following table summarizes the predicted and observed (where available from spectral databases) 13C NMR chemical shifts for 2-Bromo-1,3,5-tri-tert-butylbenzene.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| C1, C5 (C-tert-butyl) | ~150 | Singlet |

| C3 (C-tert-butyl) | ~148 | Singlet |

| C2 (C-Br) | ~122 | Singlet |

| C4, C6 (CH) | ~125 | Doublet |

| Quaternary (tert-butyl) | ~35 | Singlet |

| Methyl (tert-butyl) | ~31 | Quartet |

Note: Predicted values are based on the analysis of substituent effects on the benzene ring and comparison with similar structures. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocols

The following is a detailed methodology for acquiring the 13C NMR spectrum of 2-Bromo-1,3,5-tri-tert-butylbenzene.

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of 2-Bromo-1,3,5-tri-tert-butylbenzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: 13C

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Acquisition Mode: Proton-decoupled

-

Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30) is typically used.

-

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the full relaxation of quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ = 77.16 ppm).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak as a reference.

-

Integrate the signals (note: in standard proton-decoupled 13C NMR, integration is not always quantitative).

Mandatory Visualization

The following diagrams illustrate the logical relationships in the 13C NMR analysis of 2-Bromo-1,3,5-tri-tert-butylbenzene.

Caption: Correlation of carbon environments to their 13C NMR chemical shifts.

Caption: Experimental workflow for 13C NMR analysis.

An In-depth Technical Guide on the Solubility of 2-Bromo-1,3,5-tri-tert-butylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature currently lacks specific quantitative solubility data for 2-Bromo-1,3,5-tri-tert-butylbenzene. This guide synthesizes available qualitative information and provides a comprehensive framework for its experimental determination, tailored for research and development applications.

Introduction

2-Bromo-1,3,5-tri-tert-butylbenzene (CAS No. 3975-77-7) is a sterically hindered aromatic halide. Its unique structure, featuring three bulky tert-butyl groups flanking a bromine atom on a benzene ring, imparts significant stability and influences its reactivity and physical properties. This steric hindrance makes it a valuable precursor in the synthesis of complex molecules, particularly in organometallic chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its application in chemical synthesis, purification via recrystallization, and formulation for screening and testing. This document provides a summary of its known solubility characteristics and a detailed protocol for quantitative solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1,3,5-tri-tert-butylbenzene is presented below.

| Property | Value | Reference(s) |

| CAS Number | 3975-77-7 | [1] |

| Molecular Formula | C₁₈H₂₉Br | [2] |

| Molecular Weight | 325.34 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 168-173 °C | [4] |

| Boiling Point | 299.7 °C at 760 mmHg | [4] |

Solubility Profile

While quantitative solubility data (e.g., in g/100 mL or mol/L) for 2-Bromo-1,3,5-tri-tert-butylbenzene is not extensively reported in the literature, a qualitative understanding can be derived from its use in various chemical procedures. The bulky, nonpolar tert-butyl groups dominate the molecular structure, suggesting a high affinity for nonpolar organic solvents, a principle often summarized as "like dissolves like".[5] The parent compound, 1,3,5-tri-tert-butylbenzene, is noted for its enhanced solubility in organic solvents, a characteristic that is expected to be largely retained by its brominated derivative.[6]

The following table summarizes the qualitative solubility based on documented experimental use.

| Solvent | Solvent Type | Reported Solubility | Context/Reference |

| Dichloromethane | Polar Aprotic | Soluble | [4] |

| Hexane | Nonpolar | Soluble (especially when heated) | Used for recrystallization.[3] |

| Petroleum Ether | Nonpolar | Soluble (especially when heated) | Used for recrystallization.[3] |

| Carbon Tetrachloride | Nonpolar | Likely Soluble | The precursor, 1,3,5-tri-tert-butylbenzene, is soluble in this solvent during bromination.[3] |

| Water | Polar Protic | Insoluble | Inferred from its nonpolar structure.[5] |

| Ethanol | Polar Protic | Likely Soluble | Structurally similar bromobenzene is soluble in ethanol.[5] |

| Diethyl Ether | Polar Aprotic | Likely Soluble | Structurally similar bromobenzene is soluble in diethyl ether.[5] |

| Acetone | Polar Aprotic | Likely Soluble | Structurally similar bromobenzene is soluble in acetone.[5] |

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

4.1 Principle

A surplus of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to achieve thermodynamic equilibrium. After phase separation, the concentration of the solute in the saturated supernatant is quantified using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

4.2 Experimental Workflow

The general workflow for the experimental determination of solubility is depicted below.

Caption: General workflow for the experimental determination of solubility.

4.3 Detailed Protocol: Shake-Flask Method

Materials and Equipment:

-

2-Bromo-1,3,5-tri-tert-butylbenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)

-

Thermostatic shaker or incubator

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Bromo-1,3,5-tri-tert-butylbenzene in the chosen solvent at known concentrations. Use these to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 2-Bromo-1,3,5-tri-tert-butylbenzene to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a predetermined period (e.g., 48 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at the same temperature.

-

Carefully withdraw a sample of the clear supernatant using a syringe and pass it through a syringe filter into a clean vial.

-

Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the calibrated HPLC or GC method to determine the concentration of 2-Bromo-1,3,5-tri-tert-butylbenzene.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The resulting value is the equilibrium solubility at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

Logical Relationships in Research & Development

The solubility of a compound like 2-Bromo-1,3,5-tri-tert-butylbenzene is not an isolated parameter but a critical factor that influences multiple stages of the research and development pipeline.

Caption: The central role of solubility data in R&D activities.

Conclusion

While specific quantitative solubility data for 2-Bromo-1,3,5-tri-tert-butylbenzene remains to be published, its chemical structure and documented uses in synthesis and purification strongly indicate high solubility in nonpolar organic solvents like hexane, petroleum ether, and chlorinated solvents, and poor solubility in water. For applications requiring precise concentration control, the detailed experimental protocol provided herein offers a robust framework for determining its solubility in any solvent of interest. This foundational data is essential for optimizing reaction conditions, developing effective purification strategies, and enabling its use in further research and development.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Bromo-1,3,5-tri-tert-butylbenzene [oakwoodchemical.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. 2-Bromo-1,3,5-tri-tert-butylbenzene CAS 3975-77-7 [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 2-Bromo-1,3,5-tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental procedures necessary to determine the crystal structure of 2-Bromo-1,3,5-tri-tert-butylbenzene. Due to the current unavailability of its crystal structure in public crystallographic databases, this document focuses on the detailed experimental workflow, from synthesis to structural elucidation. The protocols outlined herein are designed to furnish researchers with the requisite knowledge to undertake such a determination.

Synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene

The synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene is typically achieved through the electrophilic bromination of 1,3,5-tri-tert-butylbenzene. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

A robust method for the synthesis involves the reaction of 1,3,5-tri-tert-butylbenzene with bromine in the presence of a catalyst.[1]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3,5-Tri-tert-butylbenzene | C₁₈H₃₀ | 246.44 | 10.25 g | 0.042 |

| Bromine | Br₂ | 159.81 | 13.4 g (4.3 mL) | 0.084 |

| Iron Powder | Fe | 55.85 | 2.5 g | 0.045 |

| Carbon Tetrachloride | CCl₄ | 153.82 | 20 mL | - |

| 10% Sodium Hydroxide | NaOH | 40.00 | As needed | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Hexane or Petroleum Ether | - | - | As needed | - |

Procedure:

-

Reaction Setup: In a flask cooled to 0°C, dissolve 1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 mL).

-

Addition of Catalyst and Reagent: To this solution, add iron powder (2.5 g, 0.045 mol) followed by the dropwise addition of bromine (13.4 g, 4.3 mL, 0.084 mol), maintaining the temperature at 0°C.

-

Reaction: Stir the mixture at 0°C for a minimum of 4 hours. The reaction can be left to proceed overnight.

-

Work-up: Pour the reaction mixture into cold water (approximately 40 mL). Separate the organic layer.

-

Purification:

-

Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until the organic phase is neutral.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

-

Isolation: The product can be purified by distillation using a Kugelrohr apparatus, collecting the fraction boiling at 152-156°C at 26 mmHg.

-

Crystallization: Recrystallization of the distilled product from hexane or petroleum ether yields white crystals.[1]

Single Crystal Growth

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. For a bulky molecule like 2-Bromo-1,3,5-tri-tert-butylbenzene, several crystallization techniques can be employed.

Experimental Protocol: Crystallization

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a solvent mixture) in a clean vial. Cover the vial with a cap containing a few small holes to allow for the slow evaporation of the solvent at room temperature.

-

Solvent Diffusion: Create a layered system with the compound dissolved in a "good" solvent and a "poor" solvent (in which the compound is less soluble) carefully layered on top. Over time, the diffusion of the poor solvent into the good solvent will reduce the solubility of the compound and promote crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, and thermal parameters.

Hypothetical Crystallographic Data

While the specific crystallographic data for 2-Bromo-1,3,5-tri-tert-butylbenzene is not currently available, a successfully determined structure would yield the following types of information, presented here in a hypothetical table.

Table 1: Hypothetical Crystallographic Data for 2-Bromo-1,3,5-tri-tert-butylbenzene

| Parameter | Value |

| Chemical Formula | C₁₈H₂₉Br |

| Formula Weight | 325.33 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1993.4(14) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.083 |

| Absorption Coefficient (mm⁻¹) | 2.457 |

| F(000) | 688 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 15890 |

| Independent reflections | 4567 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.089 |

| R indices (all data) | R1 = 0.048, wR2 = 0.095 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process, from the initial synthesis to the final determination of the crystal structure.

References

The Enigma of Steric Hindrance: A Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-1,3,5-tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-Bromo-1,3,5-tri-tert-butylbenzene. This sterically encumbered molecule presents a unique case study in organic synthesis, where the profound steric shielding by the three tert-butyl groups governs its reaction pathways and rates. This document details the challenges and opportunities associated with this compound, summarizing key quantitative data, providing detailed experimental protocols for its synthesis and subsequent reactions, and illustrating relevant chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the distinct properties of sterically hindered aromatic systems.

Introduction: The Challenge of a Crowded Aromatic Ring

2-Bromo-1,3,5-tri-tert-butylbenzene is an aromatic halide where the bromine atom is flanked by two bulky tert-butyl groups, with a third tert-butyl group in the para position. This extensive steric hindrance dramatically influences the accessibility of the C-Br bond to reagents, often inhibiting or completely preventing reactions that proceed readily with less substituted aryl bromides.[1][2] However, recent studies have revealed that this steric congestion can also lead to unexpected reactivity, such as accelerated rates in certain palladium-catalyzed cross-coupling reactions.[3] Understanding the interplay of steric and electronic effects is paramount for the successful application of this unique building block in organic synthesis.

Synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene

The synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene is typically achieved through the electrophilic bromination of 1,3,5-tri-tert-butylbenzene. The reaction requires careful control of conditions to achieve mono-bromination and minimize the formation of di-bromo byproducts.

Experimental Protocol: Bromination of 1,3,5-tri-tert-butylbenzene

This protocol is adapted from the procedure described by P. D. Bartlett, M. Roha, and R. M. Stiles in the Journal of the American Chemical Society (1954).

Materials:

-

1,3,5-Tri-tert-butylbenzene

-

Bromine

-

Iron powder

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

10% Sodium hydroxide solution

-

Magnesium sulfate

-

Hexane or petroleum ether for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml).

-

To this solution, add iron powder (2.5 g, 0.045 mol) followed by the slow, dropwise addition of bromine (13.4 g, 4.3 ml, 0.084 mol).

-

Stir the reaction mixture at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight.

-

After the reaction is complete, pour the mixture into approximately 40 ml of cold water.

-

Separate the organic layer. Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until the organic phase is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it in vacuo.

-

The crude product can be purified by distillation or recrystallization from hexane or petroleum ether to yield white crystals.

Yield: Approximately 75% after recrystallization.

Reactivity of the C-Br Bond: A Tale of Two Effects

The reactivity of the C-Br bond in 2-Bromo-1,3,5-tri-tert-butylbenzene is a fascinating interplay between the electron-donating nature of the tert-butyl groups, which activates the aromatic ring towards electrophilic attack, and the overwhelming steric hindrance that shields the reaction center.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on 2-Bromo-1,3,5-tri-tert-butylbenzene is generally considered to be highly disfavored. The bulky tert-butyl groups effectively block the trajectory of incoming nucleophiles, making the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism, energetically unfavorable.[4]

Formation of Organometallic Reagents

The formation of Grignard and organolithium reagents from 2-Bromo-1,3,5-tri-tert-butylbenzene is possible, although the steric hindrance can affect the reaction rate and require specific conditions.

A successful synthesis of 2,4,6-tri-t-butylbenzoic acid from 2,4,6-tri-t-butylbromobenzene (an isomer of the title compound, but with similar steric hindrance at the reaction site) has been reported, demonstrating the feasibility of forming an organometallic intermediate.

Experimental Protocol (Adapted):

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place 2-Bromo-1,3,5-tri-tert-butylbenzene.

-

Dissolve the aryl bromide in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred solution.

-

Allow the reaction to proceed for a specified time to ensure the formation of the 2,4,6-tri-t-butylphenyllithium reagent.

-

For carbonation, the aryllithium solution is then poured over crushed dry ice.

-

After the excess dry ice has sublimed, the reaction is quenched with dilute hydrochloric acid.

-

The product, 2,4,6-tri-t-butylbenzoic acid, can be extracted with an organic solvent and purified by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions: An Unexpected Acceleration

Contrary to the expectation that steric hindrance would impede cross-coupling reactions, recent research has shown that for certain palladium-catalyzed reactions, extreme steric bulk can lead to a dramatic acceleration of the reaction rate.[3] This has been attributed to a shift in the reaction mechanism from a traditional two-electron oxidative addition to a one-electron halogen abstraction pathway.

Quantitative Data on Reaction Rates:

| Substrate | Catalyst System | Reaction Time for Full Conversion |

| 2-Bromo-1,3,5-tri-tert-butylbenzene | 0.5 mol % Pd₂(dba)₃ with 1 mol % t-BuXantphos | 1 minute at room temperature |

| Bromobenzene | 0.5 mol % Pd₂(dba)₃ with 1 mol % t-BuXantphos | Slower conversion compared to the hindered substrate |

This data highlights the unexpected reactivity of the sterically hindered substrate.[3]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

While a specific protocol for 2-Bromo-1,3,5-tri-tert-butylbenzene is not widely available, the following general procedure for sterically hindered aryl bromides can be adapted.

Materials:

-

2-Bromo-1,3,5-tri-tert-butylbenzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Bulky phosphine ligand (e.g., t-BuXantphos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 2-Bromo-1,3,5-tri-tert-butylbenzene, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with argon for 15-20 minutes or by using the freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways involving 2-Bromo-1,3,5-tri-tert-butylbenzene.

References

An In-depth Technical Guide to the Steric Hindrance Effects of 2-Bromo-1,3,5-tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3,5-tri-tert-butylbenzene is a sterically encumbered aromatic compound that serves as a valuable tool in the study of steric effects in organic synthesis and as a precursor for bulky ligands and materials. The three tert-butyl groups ortho and para to the bromine atom create a highly congested environment, profoundly influencing its reactivity. This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, and, most importantly, the steric hindrance effects of 2-bromo-1,3,5-tri-tert-butylbenzene, with a focus on its behavior in cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to offer a thorough understanding for researchers in chemical synthesis and drug development.

Introduction

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. 2-Bromo-1,3,5-tri-tert-butylbenzene is a quintessential example of a sterically hindered aryl halide. The strategic placement of three bulky tert-butyl groups around the aromatic ring effectively shields the reactive C-Br bond, making it a challenging substrate for many common transformations. This pronounced steric bulk, however, also makes it an excellent model compound for investigating reaction mechanisms and developing new synthetic methodologies for sterically demanding substrates. Its derivatives are employed in the synthesis of bulky phosphine ligands, which are crucial for enhancing the efficiency of various catalytic processes, and in the creation of novel materials with unique properties.

Synthesis and Spectroscopic Characterization

The most common and efficient method for the synthesis of 2-bromo-1,3,5-tri-tert-butylbenzene is the electrophilic bromination of 1,3,5-tri-tert-butylbenzene.

Experimental Protocol: Bromination of 1,3,5-Tri-tert-butylbenzene

This protocol is adapted from established literature procedures.

Materials:

-

1,3,5-Tri-tert-butylbenzene

-

Bromine (Br₂)

-

Iron powder (Fe)

-

Carbon tetrachloride (CCl₄)

-

10% Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Magnesium sulfate (MgSO₄)

-

Hexane or petroleum ether

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml).

-

To this solution, add iron powder (2.5 g, 0.045 mol) followed by the slow, dropwise addition of bromine (13.4 g, 4.3 ml, 0.084 mol).

-

Stir the reaction mixture at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight.

-

After the reaction is complete, pour the mixture into approximately 40 ml of cold water.

-

Separate the organic layer. Wash the organic layer with a 10% NaOH or KOH solution to remove excess bromine, followed by washing with water until the organic layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the solution in vacuo to obtain the crude product.

-

The product can be purified by Kugelrohr distillation, collecting the fraction at 152-156°C at 26 mmHg, or by recrystallization from hexane or petroleum ether to yield white crystals. A typical yield is around 75%.

Important Considerations:

-

Using the correct stoichiometry of bromine (2 equivalents) is crucial to avoid contamination with unreacted starting material, which is difficult to separate.

-

Maintaining the reaction temperature at 0°C is important for safety and to minimize the formation of di-bromo byproducts.

Spectroscopic Data

The structure of 2-bromo-1,3,5-tri-tert-butylbenzene can be confirmed by various spectroscopic methods.

| Spectroscopic Data | 2-Bromo-1,3,5-tri-tert-butylbenzene |

| ¹H NMR (CDCl₃) | δ 7.33 (s, 2H, Ar-H), 1.55 (s, 9H, p-tBu), 1.32 (s, 18H, o-tBu) |

| ¹³C NMR (CDCl₃) | δ 152.1, 148.9, 125.7, 122.9, 38.4, 35.1, 33.9, 31.5 |

| Mass Spectrum (m/z) | 324/326 (M⁺, characteristic bromine isotope pattern) |

Steric Hindrance Effects on Reactivity

The three tert-butyl groups in 2-bromo-1,3,5-tri-tert-butylbenzene create a formidable steric shield around the C-Br bond. This has profound consequences for its reactivity, particularly in reactions that require access to the carbon atom bearing the bromine.

Conceptual Illustration of Steric Shielding

The steric hindrance can be visualized as a "pocket" created by the bulky tert-butyl groups, which restricts the approach of reagents to the reactive center.

Caption: Steric shielding of the C-Br bond by bulky tert-butyl groups.

Impact on Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, its efficiency is highly sensitive to steric hindrance. 2-Bromo-1,3,5-tri-tert-butylbenzene is a notoriously difficult substrate for this reaction.

Challenges:

-

Slow Oxidative Addition: The initial and often rate-determining step, the oxidative addition of the aryl bromide to the palladium(0) catalyst, is severely retarded by the steric bulk, which hinders the approach of the palladium complex to the C-Br bond.

-

Difficult Reductive Elimination: The final step, reductive elimination to form the new C-C bond, can also be impeded as the bulky groups on both coupling partners prevent them from coming into close proximity on the metal center.

Strategies to Overcome Steric Hindrance:

To achieve successful Suzuki-Miyaura coupling with sterically hindered substrates like 2-bromo-1,3,5-tri-tert-butylbenzene, specialized catalytic systems are required. The key is often the use of bulky, electron-rich phosphine ligands.

| Ligand Type | Example | Rationale for Effectiveness |

| Buchwald-type Ligands | SPhos, XPhos, RuPhos | These ligands possess bulky biaryl backbones that create a large "bite angle" and promote reductive elimination. Their electron-rich nature also facilitates oxidative addition. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors that form stable complexes with palladium, enhancing catalytic activity and stability, which is crucial for slow reactions with hindered substrates. |

Generalized Experimental Protocol for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of sterically hindered aryl bromides. Optimization of the ligand, base, solvent, and temperature is often necessary.

Materials:

-

2-Bromo-1,3,5-tri-tert-butylbenzene (or other hindered aryl bromide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Bulky phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the hindered aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and bulky phosphine ligand (1.2-1.5 times the mol% of Pd).

-

Add the base (2-3 equiv).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Insights into Steric Hindrance

| Aryl Bromide | Ortho-Substituents | Relative Reactivity (Qualitative) | Typical Challenges |

| Bromobenzene | None | High | Generally straightforward coupling. |

| 2-Bromotoluene | One methyl group | Moderate | Slower reaction rates than bromobenzene. |

| 2-Bromo-1,3-dimethylbenzene | Two methyl groups | Low | Requires specialized bulky ligands and higher temperatures. |

| 2-Bromo-1,3,5-tri-tert-butylbenzene | Two tert-butyl groups | Very Low | Extremely challenging, requires highly active catalyst systems with bulky ligands. |

The following diagram illustrates the logical relationship between steric hindrance and the need for specialized catalytic systems.

Caption: Impact of steric hindrance on cross-coupling and the solution.

Conclusion

2-Bromo-1,3,5-tri-tert-butylbenzene is a powerful molecule for probing the limits of chemical reactivity in the face of severe steric congestion. Its synthesis is straightforward, but its application in common synthetic transformations like the Suzuki-Miyaura cross-coupling is challenging and requires carefully designed catalytic systems. The insights gained from studying this and other sterically hindered molecules have been instrumental in the development of modern, highly active catalysts that are now routinely used in pharmaceutical and materials science research. This guide has provided a detailed overview of the synthesis, properties, and reactivity of 2-bromo-1,3,5-tri-tert-butylbenzene, equipping researchers with the foundational knowledge to effectively utilize this compound and to tackle the broader challenges posed by steric hindrance in organic synthesis.

electrophilic aromatic substitution of 1,3,5-tri-tert-butylbenzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,3,5-Tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

The electrophilic aromatic substitution (EAS) of 1,3,5-tri-tert-butylbenzene presents a unique case study in aromatic reactivity, governed predominantly by severe steric hindrance. The three bulky tert-butyl groups symmetrically positioned on the benzene ring create a sterically congested environment that profoundly influences the regioselectivity and feasibility of common EAS reactions. Unlike less substituted benzenes, the reactivity of 1,3,5-tri-tert-butylbenzene is characterized by a significant propensity for ipso-substitution, where an electrophile replaces one of the tert-butyl groups, rather than a hydrogen atom. This guide provides a comprehensive overview of key EAS reactions on this substrate, detailing experimental protocols, quantitative data, and mechanistic pathways.

General Principles: Steric Hindrance and Ipso-Substitution

The three tert-butyl groups in a 1,3,5-arrangement effectively shield the aromatic protons from electrophilic attack. While alkyl groups are typically activating and ortho, para-directing, the overwhelming steric bulk around the ortho positions (2, 4, and 6) makes substitution at these sites exceptionally difficult.[1][2] Consequently, electrophilic attack often occurs at a carbon atom already bearing a tert-butyl group. This pathway, known as ipso-substitution, is facilitated by the formation of a stable tert-butyl carbocation as a leaving group.[3][4][5]

Caption: General mechanism of ipso-substitution on 1,3,5-tri-tert-butylbenzene.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Direct nitration of 1,3,5-tri-tert-butylbenzene can be achieved to introduce a nitro group onto the aromatic ring, replacing a hydrogen atom. Despite the steric hindrance, this reaction proceeds with a good yield. However, nitration of highly alkylated benzenes can also lead to dealkylation (an ipso-substitution).[6][7] For instance, nitration with NO2+BF4- in tetramethylene sulfone solution has been observed to cause alkyl replacement.[6]

Table 1: Nitration of 1,3,5-Tri-tert-butylbenzene

| Reagents | Solvent/Conditions | Product | Yield | Reference |

| Fuming HNO₃ (sp. gr. 1.5) | Acetic acid, Acetic anhydride | 2,4,6-Tri-tert-butylnitrobenzene | 80% | [8] |

| NO₂⁺BF₄⁻ | Tetramethylene sulfone | Nitro-de-tert-butylation products | N/A | [6] |

Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylnitrobenzene [8]

-

Dissolve 22 g of 1,3,5-tri-tert-butylbenzene in a solution of 30.5 ml of acetic acid and 23.6 ml of acetic anhydride.

-

To this solution, add 15.6 ml of fuming nitric acid (sp. gr. 1.5).

-

A yellow precipitate will form. After 45 minutes, isolate the precipitate by filtration.

-

Recrystallize the product from petroleum ether to yield 2,4,6-tri-tert-butylnitrobenzene.

Caption: Synthesis of 2,4,6-tri-tert-butylnitrobenzene via electrophilic nitration.

Halogenation

Bromination

Bromination of 1,3,5-tri-tert-butylbenzene typically occurs at one of the unsubstituted positions to yield 1-bromo-2,4,6-tri-tert-butylbenzene. The reaction is catalyzed by iron powder. It is crucial to control the stoichiometry and temperature to minimize the formation of di-bromo substituted by-products and prevent ipso-substitution.[9] However, studies have shown that bromo-de-tert-butylation can occur concurrently with bromo-de-protonation, especially at different bromine concentrations.[10]

Table 2: Bromination of 1,3,5-Tri-tert-butylbenzene

| Reagents | Catalyst | Solvent | Temperature | Product | Yield | Reference |

| Bromine (2 equiv.) | Iron Powder | Carbon Tetrachloride | 0°C | 1-Bromo-2,4,6-tri-tert-butylbenzene | 75% | [9] |

Experimental Protocol: Synthesis of 1-Bromo-2,4,6-tri-tert-butylbenzene [9]

-

To a solution of 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) at 0°C, add iron powder (2.5 g, 0.045 mol).

-

Add bromine (13.4 g, 4.3 ml, 0.084 mol) to the mixture.

-

Stir the solution at 0°C for a minimum of 4 hours.

-

Pour the reaction mixture into cold water (approx. 40 ml) and separate the organic layer.

-

Remove excess bromine by washing with a 10% NaOH solution.

-

Wash the organic phase with water until neutral, then dry over magnesium sulfate.

-

Concentrate the solution in vacuo. The product can be purified by distillation or recrystallization from hexane or petroleum ether.

Iodination

Direct iodination of 1,3,5-tri-tert-butylbenzene is complex and not well-studied. Reactions with positive halogenating agents like 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione in acidic media (acetic acid or trifluoroacetic acid) do not result in simple substitution. Instead, they lead to the substitution of one or two tert-butyl groups, forming various mono-, di-, and triiodo-substituted derivatives through ipso-substitution.[11] Calculations indicate that ipso-iodination is thermodynamically more favorable than standard electrophilic iodination for this substrate.[11]

Friedel-Crafts Reactions

Alkylation

The Friedel-Crafts alkylation is typically used to introduce alkyl groups onto an aromatic ring. In the context of 1,3,5-tri-tert-butylbenzene, this reaction is less about further substitution and more relevant to its synthesis. The synthesis of 1,3,5-tri-tert-butylbenzene itself can be seen as a Friedel-Crafts alkylation where overalkylation leads to the thermodynamically most stable product.[12] Further alkylation on the 1,3,5-tri-tert-butylbenzene ring is generally not feasible due to the extreme steric hindrance.

Acylation

Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene with acetyl chloride in the presence of aluminum chloride does not yield the expected 1-acetyl-2,4,6-tri-tert-butylbenzene. Instead, the reaction proceeds via ipso-substitution to yield products like 3,5-di-tert-butylbenzoic acid after hypohalite oxidation of the intermediate ketone.[8] This indicates that the acylium ion attacks a substituted position, leading to the expulsion of a tert-butyl group.

Caption: Reaction pathway for the Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene.

Conclusion

The is a field dominated by the effects of steric hindrance. While traditional substitution at unsubstituted positions is possible, as seen in nitration and controlled bromination, many electrophilic reactions proceed via an ipso-substitution pathway. This tendency to replace a bulky tert-butyl group rather than a proton is a defining characteristic of its reactivity. For researchers and synthetic chemists, understanding this interplay between steric hindrance and the stability of the departing tert-butyl cation is critical for predicting and controlling the outcomes of electrophilic reactions on this highly substituted aromatic core.

References

- 1. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Making sure you're not a bot! [oc-praktikum.de]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the construction of complex biaryl and heteroaryl scaffolds. However, substrates bearing significant steric hindrance, such as 2-Bromo-1,3,5-tri-tert-butylbenzene, present a considerable challenge to standard Suzuki coupling conditions. The bulky tert-butyl groups flanking the bromine atom impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields or no reaction.

These application notes provide a detailed overview of successful Suzuki coupling strategies for the sterically demanding substrate, 2-Bromo-1,3,5-tri-tert-butylbenzene. The included protocols are based on established methodologies for this and structurally similar hindered aryl bromides, offering robust starting points for reaction optimization.

Challenges in the Suzuki Coupling of Sterically Hindered Substrates

The primary difficulties encountered in the Suzuki coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene and similar substrates include:

-

Inefficient Oxidative Addition: The steric bulk around the carbon-bromine bond can hinder the approach of the palladium catalyst, slowing down the initial and often rate-limiting step of the catalytic cycle.

-

Difficult Reductive Elimination: The final step to form the new C-C bond can also be impeded by steric congestion around the palladium center, making it difficult for the two coupling partners to come together.

-

Catalyst Decomposition: Higher temperatures are often required for these challenging couplings, which can lead to catalyst decomposition before the reaction reaches completion.

-

Competing Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners can become significant side reactions under forcing conditions, reducing the yield of the desired product.

To overcome these challenges, specialized catalytic systems featuring bulky, electron-rich ligands are often employed. These ligands promote the formation of highly active, low-coordinate palladium(0) species that are more effective at accessing the sterically hindered reaction center.

Data Presentation: Comparative Reaction Conditions

The following tables summarize various successful conditions for the Suzuki coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene and a close structural analog, 2-bromo-1,3,5-trimethylbenzene, with different arylboronic acids. These examples highlight the critical role of the palladium catalyst, ligand, base, and solvent in achieving high yields.

Table 1: Suzuki Coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene with Phenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | ~95 |

| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | High |

| [Pd(IPr)(cinnamyl)Cl] (2) | - | K₃PO₄ (2) | t-AmylOH | 100 | 16 | >98 |

Table 2: Suzuki Coupling of 2-Bromo-1,3,5-trimethylbenzene with Cyclohexylboronic Acid

This table highlights the critical role of the ligand in a sterically demanding coupling.

| Ligand | Conversion (%) | Product Yield (%) | Reduction Side Product (%) |

| BI-DIME | 100 | 31 | 69 |

| AntPhos | 100 | 63 | 37 |

| DPPF | 54 | 0 | 54 |

| S-Phos | 100 | 3 | 97 |

| Ru-Phos | 52 | 0 | 52 |

| PCy₃ | 100 | 0 | 97 |

| PPh₃ | 83 | 0 | 83 |

Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄, toluene, 110 °C, 24 h.[1]

Experimental Protocols

The following are detailed, step-by-step protocols for the Suzuki coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene. These should be considered as starting points and may require optimization for specific boronic acids or reaction scales.

Protocol 1: General Procedure using a Buchwald Ligand (SPhos)

This protocol is a robust starting point for the coupling of various arylboronic acids with 2-Bromo-1,3,5-tri-tert-butylbenzene.

Materials:

-

2-Bromo-1,3,5-tri-tert-butylbenzene (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)

-

Anhydrous toluene

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-1,3,5-tri-tert-butylbenzene, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Palladium Precatalyst

NHC-palladium complexes are known for their high activity and stability, making them excellent choices for challenging cross-coupling reactions.

Materials:

-

2-Bromo-1,3,5-tri-tert-butylbenzene (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[Pd(IPr)(cinnamyl)Cl] (2 mol%)

-

Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)

-

Anhydrous tert-Amyl alcohol (t-AmylOH)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add 2-Bromo-1,3,5-tri-tert-butylbenzene, the arylboronic acid, [Pd(IPr)(cinnamyl)Cl], and potassium phosphate to a dry Schlenk flask.

-

Add anhydrous t-Amyl alcohol via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Reaction times are often shorter with highly active NHC precatalysts, typically in the range of 4-16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate and water to the reaction mixture and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure product.

Mandatory Visualizations

References

Sonogashira coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene with terminal alkynes

Application Notes: Sonogashira Coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

The coupling of sterically hindered aryl halides, such as 2-Bromo-1,3,5-tri-tert-butylbenzene, presents a significant challenge. The bulky tert-butyl groups ortho to the bromine atom impede the oxidative addition step of the palladium catalyst to the aryl-bromide bond, which is often the rate-determining step in the catalytic cycle.[3] Consequently, successful coupling of such demanding substrates typically requires carefully optimized reaction conditions. Key modifications include the use of bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) which promote the formation of catalytically active, low-coordinate palladium species and accelerate the rate of oxidative addition.[4][5] Furthermore, copper-free conditions are often preferred to prevent the common side reaction of alkyne homo-coupling (Glaser coupling), which can be problematic at the higher temperatures sometimes required for less reactive aryl bromides.[5][6]

These application notes provide a generalized protocol for the Sonogashira coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene with various terminal alkynes, employing a modern palladium-phosphine catalyst system under copper-free conditions.

General Reaction Scheme

The reaction involves the palladium-catalyzed cross-coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene with a generic terminal alkyne in the presence of a base.

Figure 1. General scheme for the Sonogashira coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for the Sonogashira coupling of the sterically hindered 2-Bromo-1,3,5-tri-tert-butylbenzene with a variety of terminal alkynes. Due to the substrate's steric bulk, higher catalyst loadings and elevated temperatures may be necessary compared to less hindered aryl bromides.[7] Optimization of temperature, reaction time, and base may be required for each specific alkyne.

Table 1: Representative Conditions for Sonogashira Coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene

| Entry | Terminal Alkyne (R-C≡CH) | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylacetylene | 2.5 - 5 | 3.0 - 6 | Cs₂CO₃ | Toluene | 80 - 110 | 12 - 24 |

| 2 | 4-Ethynylanisole | 2.5 - 5 | 3.0 - 6 | Cs₂CO₃ | Dioxane | 80 - 110 | 12 - 24 |

| 3 | 3-Ethynylpyridine | 2.5 - 5 | 3.0 - 6 | K₃PO₄ | Toluene | 80 - 110 | 12 - 24 |

| 4 | 1-Octyne | 2.5 - 5 | 3.0 - 6 | Cs₂CO₃ | Dioxane | 80 - 110 | 12 - 24 |

| 5 | Trimethylsilylacetylene | 2.5 - 5 | 3.0 - 6 | Cs₂CO₃ | Toluene | 60 - 90 | 12 - 24 |

| 6 | Propargyl alcohol | 2.5 - 5 | 3.0 - 6 | K₃PO₄ | Dioxane | 80 - 110 | 12 - 24 |

-

Note: Catalyst system could be a pre-formed palladium precatalyst complexed with a bulky, electron-rich phosphine ligand (e.g., tBuBrettPhos-Pd G3) or generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos). The conditions presented are starting points and require empirical optimization.

Detailed Experimental Protocol (General Procedure)

This protocol describes a general method for the copper-free Sonogashira coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene with a terminal alkyne. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[8]

Materials:

-

2-Bromo-1,3,5-tri-tert-butylbenzene (1.0 equiv)

-

Terminal alkyne (1.2 - 1.5 equiv)

-

Palladium precatalyst (e.g., tBuBrettPhos-Pd G3, 2.5 - 5 mol%)

-

Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1,3,5-tri-tert-butylbenzene (1.0 equiv), the palladium precatalyst (e.g., 0.05 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.2 - 1.5 equiv) to the stirring suspension via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

-

Filtration: Filter the mixture through a pad of celite to remove the base and palladium residues. Wash the pad with additional solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired coupled product.

Visualizations

Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for a copper-free Sonogashira coupling reaction, which is initiated by the oxidative addition of the aryl bromide to the active Pd(0) catalyst.

Caption: Proposed catalytic cycle for the copper-free Sonogashira coupling.

Experimental Workflow

This diagram outlines the sequential steps of the experimental protocol, from preparation to final product purification.

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

References

Application Notes and Protocols: Lithiation of 2-Bromo-1,3,5-tri-tert-butylbenzene using n-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the lithiation of the sterically hindered aryl bromide, 2-Bromo-1,3,5-tri-tert-butylbenzene, via lithium-halogen exchange using n-butyllithium (n-BuLi). This reaction generates the highly reactive organolithium intermediate, 2-lithio-1,3,5-tri-tert-butylbenzene, a valuable synthon for the introduction of the bulky 2,4,6-tri-tert-butylphenyl group in the synthesis of complex organic molecules. This application note includes a step-by-step experimental protocol, safety precautions for handling pyrophoric reagents, and data on the subsequent trapping of the organolithium species with an electrophile.

Introduction

The formation of organolithium reagents through lithium-halogen exchange is a cornerstone of modern organic synthesis, enabling the creation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1] The reaction of n-butyllithium with an aryl bromide is a common method for generating aryllithium species.[2] 2-Bromo-1,3,5-tri-tert-butylbenzene presents a unique substrate due to its significant steric hindrance, which influences its reactivity. The successful lithiation of this compound provides access to the 2,4,6-tri-tert-butylphenyl lithium reagent, which can be subsequently reacted with a variety of electrophiles to generate highly substituted aromatic compounds.[3] This protocol is based on established procedures for lithium-halogen exchange and incorporates best practices for handling air- and moisture-sensitive reagents.[4][5]

Reaction Scheme